1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one
Overview
Description
1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one is an organic compound featuring a furan ring substituted with a hydroxymethyl group and a propanone moiety. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the functional groups that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one can be synthesized through several methods. One common approach involves the condensation of 5-hydroxymethylfurfural with acetone under acidic or basic conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 5-hydroxymethylfurfural reacts with the ketone group of acetone to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as solid acids or bases can be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: 1-[3-(Carboxymethyl)furan-2-yl]propan-2-one.
Reduction: 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-ol.
Substitution: 1-[3-(Bromomethyl)furan-2-yl]propan-2-one or 1-[3-(Nitromethyl)furan-2-yl]propan-2-one.
Scientific Research Applications
1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical precursor or active ingredient.
Industry: It is used in the production of fine chemicals and as a building block for polymers and other materials
Mechanism of Action
The mechanism of action of 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, while the hydroxymethyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-[5-(Hydroxymethyl)furan-2-yl]ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(Furan-2-yl)-2-hydroxyethanone: Contains a furan ring with a hydroxyethanone group.
Uniqueness
The presence of both a hydroxymethyl group and a propanone moiety allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
1-[3-(hydroxymethyl)furan-2-yl]propan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(10)4-8-7(5-9)2-3-11-8/h2-3,9H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVRJBLVPGDGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CO1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522638 | |
Record name | 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87773-61-3 | |
Record name | 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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